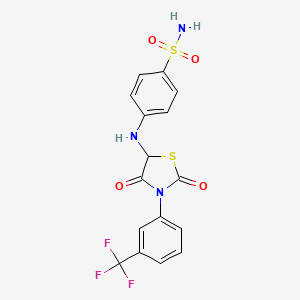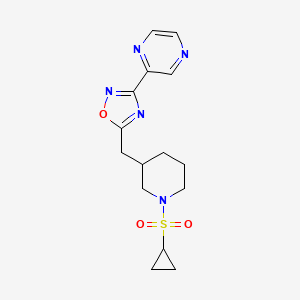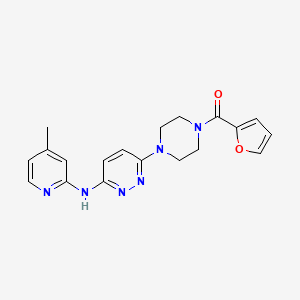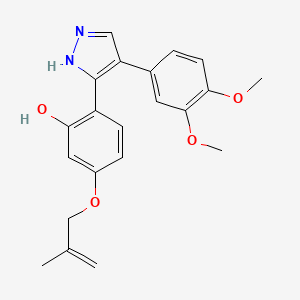![molecular formula C17H22ClNOS B2532476 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride CAS No. 1232344-35-2](/img/structure/B2532476.png)
2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride is a chemical compound with the molecular formula C17H21NOS and a molecular weight of 287.42 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring attached to an ethanamine group, and a tetrahydro-5-methoxy-2-naphthalenyl group . The exact spatial configuration can be determined by the stereochemistry notation (2S) in the name of the compound .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.5670 . Its density is 1.103 g/mL at 25°C . More specific physical and chemical properties like melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.Aplicaciones Científicas De Investigación
Thiophene Derivatives and Biological Interest The structure-activity relationships of thiophene derivatives, including "2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride," have been extensively reviewed. These compounds display a wide range of therapeutic properties, as indicated by various biological test systems. The activities of thiophene compounds can't be generalized as they exhibit diverse properties depending on the specific molecular structures and biological test systems used. However, it's notable that the interchange of the thiophene ring with other aromatic ring systems like benzene, naphthalene, and furan doesn't result in a consistent superiority of any molecular structure, indicating the unique role of the thiophene moiety in biological activity (Drehsen & Engel, 1983).
Thiophene Analogs and Carcinogenicity Thiophene analogs of certain carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The studies conducted involved both in vitro assessments, such as the Salmonella reverse-mutation assay and cell-transformation assays, and predictions on potential in vivo effects. The chemical and biological behavior of these thiophene derivatives casts doubt on their ability to elicit tumors in vivo, though they exhibit potential carcinogenicity in vitro. This highlights the complex nature of thiophene derivatives and the need for comprehensive assessments of their biological effects (Ashby et al., 1978).
Plastic Scintillators and Luminescent Dyes Certain thiophene derivatives have been considered for use in plastic scintillators, a type of radiation detector. Specifically, replacing naphthalene, a conventional secondary solvent in these scintillators, with other compounds like octadeuteronaphthalene, does not alter the scintillation efficiency, optical transparency, or stability of the scintillators. This indicates the potential of thiophene derivatives to contribute to the development of advanced materials with specific optical and radiation detection properties (Salimgareeva & Kolesov, 2005).
Mecanismo De Acción
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects . These effects are often mediated through interactions with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or substances . .
Propiedades
IUPAC Name |
(2S)-5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVOOCGMHFSIKN-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H](C2)NCCC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)
![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2532400.png)



![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2532408.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)